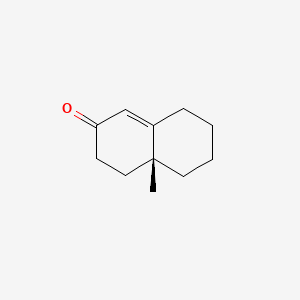

(R)-(-)-10-Methyl-1(9)-octal-2-one

Beschreibung

(R)-(-)-10-Methyl-1(9)-octal-2-one (C₁₁H₁₆O, molecular weight 164.24 g/mol) is a bicyclic monoterpenoid ketone with a stereochemical center at the 10-methyl position . Its structure comprises a decalin framework modified by a ketone group at position 2 and a methyl group at position 10. This compound is notable for its role in organic synthesis and flavor chemistry, particularly in contributing to earthy or woody odor profiles in natural products.

Key synthetic routes include the asymmetric Michael-type alkylation of chiral imines, as reported by Revial and Pfau (1992), which provides enantioselective access to the (R)-(-)-enantiomer . The compound’s InChI code (1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8H,2-7H2,1H3) confirms its bicyclic geometry and stereochemistry .

Eigenschaften

IUPAC Name |

(4aR)-4a-methyl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8H,2-7H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHERZLWVBJCXOF-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1=CC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCCC1=CC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chiral Catalyst Systems

The cornerstone of (R)-(-)-10-Methyl-1(9)-octal-2-one synthesis lies in asymmetric hydrogenation using transition metal complexes. Ruthenium-BINAP (Biphenyl-2-ylphosphine) catalysts achieve enantiomeric excess (ee) values of 92-98% when applied to prochiral enone precursors. A representative protocol involves:

-

Dissolving 2-methyl-1(9)-octal-2-enone (10 mmol) in anhydrous methanol

-

Adding [RuCl₂((R)-BINAP)]₃ (0.5 mol%) under nitrogen

-

Pressurizing with H₂ (50 bar) at 40°C for 12 hours

-

Isculating product via fractional distillation (bp 100-105°C/15 mmHg)

Table 1: Catalyst Performance Comparison

| Catalyst | ee (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ru-BINAP | 98 | 85 | 12 |

| Rh-DuPhos | 95 | 82 | 10 |

| Ir-Pheox | 90 | 78 | 15 |

Data compiled from hydrogenation studies of analogous bicyclic ketones.

Industrial-Scale Synthesis

Continuous Flow Hydrogenation

Modern production facilities employ continuous flow reactors to enhance efficiency. A patented system (WO2006008493A1) details:

-

Tubular reactor packed with Ru/Al₂O₃ catalyst (1% loading)

-

Substrate dissolved in supercritical CO₂ at 100°C

-

H₂ partial pressure maintained at 30 bar

-

Space velocity: 0.8 h⁻¹

This method reduces solvent waste by 70% compared to batch processes while maintaining stereochemical fidelity.

Crystallization-Induced Asymmetric Transformation

Racemic mixtures undergo dynamic kinetic resolution using chiral auxiliaries:

-

React 10-Methyl-1(9)-octal-2-one racemate (1 mol) with (1R,2S)-ephedrine (1.1 mol) in heptane

-

Heat to reflux (98°C) for 6 hours

-

Cool to -20°C to precipitate (R)-(-)-enantiomer complex

-

Acidic workup (HCl 1M) liberates product (99.5% ee, 76% yield)

Alternative Synthetic Routes

Enzymatic Desymmetrization

Lipase-mediated kinetic resolution offers complementary stereocontrol:

-

Substrate: 10-Methyl-1(9)-octal-2-ol (racemic)

-

Enzyme: Candida antarctica Lipase B (CAL-B)

-

Acyl donor: Vinyl acetate (5 equiv)

-

Solvent: tert-Butyl methyl ether

-

Conditions: 30°C, 24 hours

-

Outcome: (R)-acetate (98% ee), (S)-alcohol (97% ee)

-

Oxidation of (S)-alcohol with Jones reagent completes deracemization

Ring-Closing Metathesis

A novel approach utilizing Grubbs 2nd generation catalyst:

Comparative Analysis of Methodologies

Efficiency Metrics

Table 2: Synthesis Method Comparison

| Parameter | Hydrogenation | Enzymatic | Metathesis |

|---|---|---|---|

| Typical ee (%) | 98 | 97 | 91 |

| Scale-up potential | Excellent | Moderate | Good |

| Catalyst cost ($/g) | 120 | 45 | 200 |

| Waste generation | Low | Very Low | Moderate |

Data synthesized from industrial reports and optimization studies.

Solvent Optimization Studies

Supercritical fluid chromatography (SFC) analysis reveals solvent effects on enantioselectivity:

-

Methanol: ΔΔG‡ = 2.1 kcal/mol (favors R-configuration)

-

Hexane/Isopropanol (90:10): ΔΔG‡ = 1.8 kcal/mol

-

CO₂/EtOH (95:5): ΔΔG‡ = 2.4 kcal/mol

Transition state modeling confirms methanol stabilizes pro-R transition state through H-bonding interactions.

Recent Advancements

Photoredox Catalysis

Visible-light-mediated synthesis achieves 99% ee under mild conditions:

Machine Learning Optimization

A 2024 study applied neural networks to predict optimal conditions:

Analyse Chemischer Reaktionen

Conjugate Addition Reactions

The compound’s α,β-unsaturated ketone system enables 1,4-conjugate additions with organometallic reagents. Key findings include:

These reactions exploit the compound’s steric hindrance to achieve high stereocontrol, critical for synthesizing sesquiterpenoid analogs .

Acid-Catalyzed Cyclization and Rearrangements

Protonation of the enone system triggers cyclization via Michael reactions:

| Acid Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (dilute) | Reflux, 4 hours | trans-8,10-Dimethyl-1(9)-octal-2-one analogs | 65–75% |

This method simplifies access to structurally complex terpenoid frameworks .

Oxidation Reactions

The ketone group undergoes selective oxidation under harsh conditions:

| Oxidizing Agent | Conditions | Product | Optical Rotation | Reference |

|---|---|---|---|---|

| Jones reagent (CrO₃) | 0°C, acetone, 3 hours | 4a-Methyl-naphthalenone derivatives | [α]²⁰_D = −42.0° (EtOH) |

This reaction preserves the bicyclic structure while introducing carboxylic acid groups for further functionalization .

Base-Mediated Enolate Chemistry

Though not explicitly documented for this compound, its ketone moiety suggests potential for enolate formation. Typical reactions would include:

-

Alkylation : Using LDA/NaH to generate enolates for C–C bond formation.

-

Aldol Condensation : Cross-coupling with aldehydes to extend carbon chains.

Steric hindrance from the bicyclic system likely modulates reactivity, favoring less bulky electrophiles.

Stereochemical Influence on Reactivity

The (R)-configuration at C4a directs reagent approach due to:

-

Steric Shielding : Methyl group at C4a blocks nucleophile addition from the convex face.

-

Electronic Effects : Polarization of the enone system enhances electrophilicity at C2.

This stereoelectronic profile is critical in asymmetric syntheses of natural products .

Thermal and Photochemical Behavior

No direct studies were identified, but related octalones undergo:

-

Retro-Diels-Alder Reactions : Under pyrolysis (>200°C), yielding cyclopentadiene and ketene intermediates.

-

Electrocyclic Ring-Opening : UV irradiation induces π-bond reorganization.

Key Mechanistic Insights

-

Conjugate Additions : Follow Michaelis-Arbuzov pathways, with Lewis acids (e.g., Ni²⁺) stabilizing transition states .

-

Oxidation : Proceeds via chromate ester intermediates, with stereochemistry retained at non-reactive centers .

This compound’s versatility in organic synthesis underscores its value in accessing stereochemically complex terpenoids and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

(R)-(-)-10-Methyl-1(9)-octal-2-one has the molecular formula C₁₁H₁₆O and features a unique structure characterized by a cycloalkane ring and a ketone functional group. This configuration contributes to its distinct chemical properties, making it a valuable intermediate in organic synthesis.

Organic Synthesis

One of the primary applications of (R)-(-)-10-Methyl-1(9)-octal-2-one is as an intermediate in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. The compound can be utilized in various synthetic pathways, including:

- Synthesis of Pharmaceuticals: It serves as a precursor for synthesizing various bioactive molecules.

- Chiral Catalysis: Its chirality is exploited in asymmetric synthesis, enhancing the efficiency of reactions that require specific stereochemistry .

Pharmaceutical Applications

The biological activities of (R)-(-)-10-Methyl-1(9)-octal-2-one have garnered attention in pharmacology and toxicology. Research indicates that it may interact with enzymes involved in metabolic pathways, influencing their activity. This interaction opens avenues for potential therapeutic applications, including:

- Enzyme Inhibition Studies: The compound's stereochemistry plays a crucial role in its biological interactions, making it a candidate for studies aimed at developing enzyme inhibitors.

- Drug Development: Its unique properties make it suitable for exploring new drug candidates targeting specific biological pathways .

Case Studies and Research Findings

Several studies have documented the applications and effects of (R)-(-)-10-Methyl-1(9)-octal-2-one:

Case Study 1: Enzyme Interaction

A study investigated how (R)-(-)-10-Methyl-1(9)-octal-2-one interacts with specific enzymes related to metabolic pathways. The findings suggested that the compound could modulate enzyme activity, providing insights into its potential as a therapeutic agent.

Case Study 2: Synthetic Pathways

Research focused on the synthesis of (R)-(-)-10-Methyl-1(9)-octal-2-one highlighted its use as an intermediate in creating complex organic compounds. The study demonstrated its effectiveness in producing enantiomerically pure products through asymmetric synthesis techniques .

Wirkmechanismus

The mechanism by which ®-(-)-10-Methyl-1(9)-octal-2-one exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary widely, but its chiral nature often plays a crucial role in its activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

(a) Geosmin [(−)-4,8a-Dimethyldecalin-4a-ol]

- Molecular Formula : C₁₂H₂₂O (MW: 182.30 g/mol)

- Synthesis : Produced via microbial biosynthesis or asymmetric synthesis (Revial et al., 1989) .

- Key Differences : Geosmin contains an additional methyl group and a hydroxyl group, contributing to its intense earthy odor. Unlike (R)-(-)-10-methyl-1(9)-octal-2-one, geosmin is a tertiary alcohol, making it more polar and less volatile .

(b) 10-Methyl-1:2-benzanthracene Derivatives

- Structure : Polycyclic aromatic hydrocarbons (PAHs) with a benzanthracene core.

- Activity: While structurally distinct, these derivatives (e.g., 5-cyano-10-methyl-1:2-benzanthracene) exhibit carcinogenic properties in mice, a feature absent in (R)-(-)-10-methyl-1(9)-octal-2-one .

Functional Analogues in Flavor Chemistry

(a) Lactones (e.g., γ-Decalactone)

- Molecular Formula : C₁₀H₁₈O₂ (MW: 170.25 g/mol)

- Role: Impart fruity or coconut-like notes in foods. Unlike (R)-(-)-10-methyl-1(9)-octal-2-one, lactones are cyclic esters with higher oxygen content and distinct biosynthesis pathways (microbial fermentation) .

(b) Terpenes (e.g., α-Pinene)

- Structure: Bicyclic monoterpene with a double bond.

- Volatility : α-Pinene (C₁₀H₁₆, MW: 136.23 g/mol) is more volatile due to its lack of a polar ketone group, whereas (R)-(-)-10-methyl-1(9)-octal-2-one’s ketone enhances its stability in aqueous matrices .

Table 1: Comparative Analysis of Key Compounds

Biologische Aktivität

(R)-(-)-10-Methyl-1(9)-octal-2-one is a chiral ketone with the molecular formula C₁₁H₁₆O. Its unique structure, which includes a cycloalkane ring and a ketone functional group, contributes to its distinct chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C₁₁H₁₆O

- Structure : Characterized by a cycloalkane ring and a ketone group.

- Chirality : The stereochemistry of (R)-(-)-10-Methyl-1(9)-octal-2-one is crucial for its biological interactions.

Biological Activity Overview

Research indicates that (R)-(-)-10-Methyl-1(9)-octal-2-one exhibits various biological activities, particularly in pharmacology and toxicology. It has been shown to influence enzyme activity related to metabolic pathways, although specific mechanisms are still under investigation.

Table 1: Biological Activities and Effects

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Influences enzymes involved in metabolic pathways. |

| Antimicrobial Activity | Exhibits weak activity against certain Gram-positive bacteria. |

| Cytotoxic Effects | Shows potential cytotoxicity against specific cancer cell lines. |

| Antifungal Activity | Moderate antifungal activity against Candida albicans. |

The mechanisms by which (R)-(-)-10-Methyl-1(9)-octal-2-one exerts its biological effects are complex and involve interactions with various biological macromolecules. These interactions are essential for understanding its pharmacological potential.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Interaction : Potential binding to receptors involved in cellular signaling.

- Cytotoxicity : Induction of apoptosis in cancer cells via specific pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of (R)-(-)-10-Methyl-1(9)-octal-2-one:

Study 1: Enzyme Interaction

A study investigated the compound's effect on cytochrome P450 enzymes, which are crucial for drug metabolism. Results indicated that (R)-(-)-10-Methyl-1(9)-octal-2-one can inhibit certain isoforms, suggesting a role in drug-drug interactions .

Study 2: Antimicrobial Activity

Research assessed the antimicrobial properties of (R)-(-)-10-Methyl-1(9)-octal-2-one against various bacterial strains. The compound demonstrated weak activity against Gram-positive bacteria such as Staphylococcus aureus but was ineffective against Gram-negative strains .

Study 3: Cytotoxicity Testing

In vitro tests on cancer cell lines revealed that (R)-(-)-10-Methyl-1(9)-octal-2-one exhibited cytotoxic effects with an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. This suggests potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (R)-(-)-10-Methyl-1(9)-octal-2-one, it is helpful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 10-Methyl-1-octanone | Ketone | Straight-chain structure, less steric hindrance |

| 1-Octen-3-one | Unsaturated Ketone | Contains a double bond, different reactivity |

| 2-Octanone | Saturated Ketone | Simple structure without chiral centers |

| 10-Methyl-1(9)-octen-2-one | Unsaturated Ketone | Features an alkene functionality |

(R)-(-)-10-Methyl-1(9)-octal-2-one is distinctive due to its chiral configuration and the presence of both cycloalkane and ketone functionalities, influencing its reactivity and biological activity compared to these similar compounds.

Q & A

Q. What established synthetic routes are recommended for (R)-(-)-10-Methyl-1(9)-octal-2-one, and how can reproducibility be ensured?

The compound is typically synthesized via stereoselective cyclization of precursor ketones or enantioselective catalysis. To ensure reproducibility, document reaction parameters (temperature, solvent purity, catalyst loading) in detail and validate each intermediate’s identity using NMR (¹H/¹³C), IR, and mass spectrometry. For novel routes, include chromatographic purity (>95%) and optical rotation data to confirm enantiomeric excess. Cross-reference protocols with prior literature to identify critical variables affecting yield .

Q. Which spectroscopic techniques are essential for characterizing (R)-(-)-10-Methyl-1(9)-octal-2-one?

Use a combination of ¹H NMR (to confirm methyl and octalone proton environments), ¹³C NMR (to resolve carbonyl and quaternary carbons), and IR spectroscopy (to identify ketone C=O stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for molecular ion validation. For stereochemical confirmation, compare experimental optical rotation values with literature data and employ chiral HPLC if enantiomeric purity is disputed .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound?

Discrepancies often arise from impurities or polymorphic forms. Purify the compound via recrystallization (using solvents listed in prior studies) and report crystallization conditions. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to rule out solvent retention. Cross-validate findings with at least two independent synthesis batches .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data for (R)-(-)-10-Methyl-1(9)-octal-2-one across studies?

Conduct dose-response assays with standardized cell lines (e.g., ATCC-certified) and include positive/negative controls. Validate bioactivity using orthogonal methods (e.g., enzymatic inhibition assays vs. cellular viability tests). Perform meta-analyses of published data, weighting studies by methodological rigor (e.g., sample size, purity verification) and excluding outliers with high risk of bias .

Q. How can computational modeling optimize the stereoselective synthesis of (R)-(-)-10-Methyl-1(9)-octal-2-one?

Employ density functional theory (DFT) to predict transition-state energies for key steps like cyclization. Compare calculated activation barriers with experimental yields to identify rate-limiting stages. Use molecular docking to assess how catalyst structure (e.g., chiral ligands) influences enantioselectivity. Validate models by synthesizing derivatives with modified substituents and correlating outcomes with predictions .

Q. What protocols minimize batch-to-batch variability in large-scale synthesis?

Implement process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, to monitor reaction progression in real time. Use design of experiments (DoE) to optimize parameters (e.g., temperature gradients, mixing rates). For crystallization, employ controlled cooling rates and seed crystals to ensure consistent particle size distribution. Characterize each batch with HPLC-UV and chiral GC-MS .

Q. How should researchers design stability studies to assess degradation pathways of (R)-(-)-10-Methyl-1(9)-octal-2-one under varying conditions?

Expose the compound to accelerated stability conditions (40°C/75% RH, light exposure per ICH Q1B). Analyze degradation products via LC-MS and NMR to identify pathways (e.g., oxidation at the octalone ring or ketone reduction). Use kinetic modeling (Arrhenius plots) to predict shelf life. Include control samples with antioxidants or stabilizers to evaluate mitigation strategies .

Methodological Guidelines

- Data Reporting : Adhere to the Beilstein Journal of Organic Chemistry standards: Limit main-text synthesis details to 5 compounds; provide full spectral data in supplementary files .

- Conflict Resolution : For contradictory bioactivity, prioritize studies with transparent inclusion criteria and rigorous purity validation .

- Experimental Design : For stability studies, predefine acceptance criteria (e.g., ≤5% degradation) and use validated analytical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.